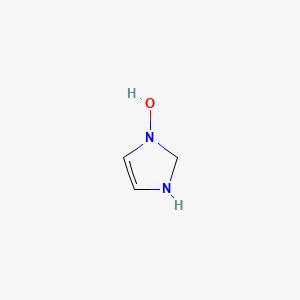
2,3-Dihydro-1H-imidazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-imidazol-1-ol is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical properties and its presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-imidazol-1-ol can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using a suitable oxidizing agent.
Industrial Production Methods
Industrial production often employs the Debus-Radziszewski synthesis due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-imidazol-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield imidazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and halides are commonly employed.
Major Products
Oxidation: Imidazole derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1H-imidazol-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-imidazol-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Agonism: It can act as an agonist for certain receptors, triggering a biological response.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
2,3-Dihydro-1H-imidazol-1-ol can be compared with other imidazole derivatives:
Imidazole: Unlike this compound, imidazole lacks the dihydro component and has a more aromatic character.
Imidazoline: This compound is a reduced form of imidazole and has different reactivity and applications.
Benzimidazole: This compound contains a fused benzene ring, giving it unique properties and applications in pharmaceuticals.
Similar Compounds
- Imidazole
- Imidazoline
- Benzimidazole
- Thiazole
- Oxazole
Properties
CAS No. |
112305-17-6 |
|---|---|
Molecular Formula |
C3H6N2O |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
3-hydroxy-1,2-dihydroimidazole |
InChI |
InChI=1S/C3H6N2O/c6-5-2-1-4-3-5/h1-2,4,6H,3H2 |
InChI Key |
SKENOJAASHSEMK-UHFFFAOYSA-N |
Canonical SMILES |
C1NC=CN1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol](/img/structure/B14313564.png)
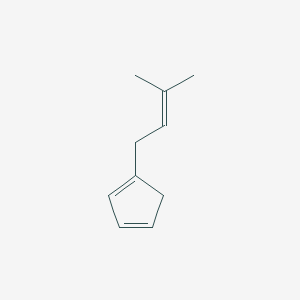
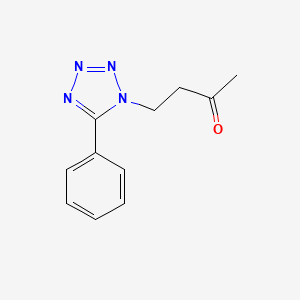
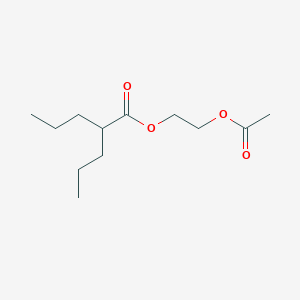
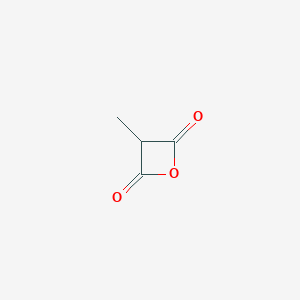

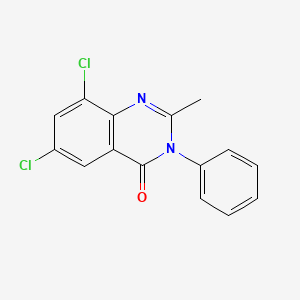
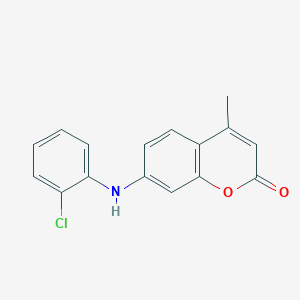
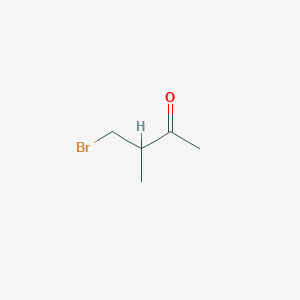

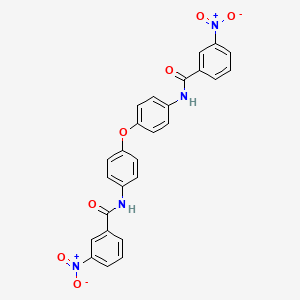
![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)

![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
